molecular formula C13H15N B592765 Methyl(4-methylnaphthalen-1-ylmethyl)amine CAS No. 98978-50-8

Methyl(4-methylnaphthalen-1-ylmethyl)amine

Cat. No.: B592765
CAS No.: 98978-50-8
M. Wt: 185.27
InChI Key: NALGVBVMIHNVKJ-UHFFFAOYSA-N
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Description

Methyl(4-methylnaphthalen-1-ylmethyl)amine is an organic compound with the molecular formula C13H15N It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl(4-methylnaphthalen-1-ylmethyl)amine can be synthesized through several methods. One common approach involves the reductive amination of 4-methyl-1-naphthaldehyde with methylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl(4-methylnaphthalen-1-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalenic ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into more saturated amines or hydrocarbons.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalenic ketones, while substitution reactions can produce halogenated or nitrated derivatives.

Scientific Research Applications

Methyl(4-methylnaphthalen-1-ylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-naphthalenemethylamine: A closely related compound with similar structural features.

    4-Methyl-1-naphthylamine: Another derivative of naphthalene with a different substitution pattern.

Uniqueness

Methyl(4-methylnaphthalen-1-ylmethyl)amine is unique due to its specific substitution on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-methyl-1-(4-methylnaphthalen-1-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10-7-8-11(9-14-2)13-6-4-3-5-12(10)13/h3-8,14H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALGVBVMIHNVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98978-50-8
Record name methyl[(4-methylnaphthalen-1-yl)methyl]amine
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